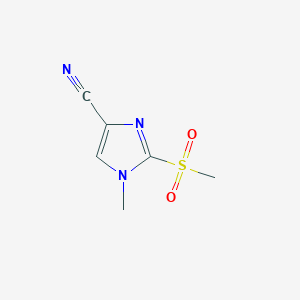
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile is a heterocyclic compound featuring an imidazole ring substituted with a methyl group, a methylsulfonyl group, and a carbonitrile group
準備方法
The synthesis of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through various methods such as the Debus-Radziszewski imidazole synthesis or the Van Leusen reaction.
Substitution Reactions: The methyl group is introduced via alkylation reactions, while the methylsulfonyl group is added through sulfonation reactions using reagents like methylsulfonyl chloride.
Nitrile Formation: The carbonitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Methyl-2-methylsulfonylimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its nitrile group can form interactions with active sites of enzymes, leading to inhibition of enzyme activity.
類似化合物との比較
1-Methyl-2-methylsulfonylimidazole-4-carbonitrile can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the methylsulfonyl and carbonitrile groups, resulting in different chemical properties and reactivity.
2-Methylsulfonylimidazole: Lacks the methyl and carbonitrile groups, affecting its biological activity and applications.
4-Cyanoimidazole: Lacks the methyl and methylsulfonyl groups, leading to different interactions with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
1-methyl-2-methylsulfonylimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-9-4-5(3-7)8-6(9)12(2,10)11/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZMRKPUUYVNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1S(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
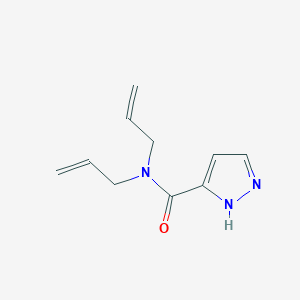
![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide](/img/structure/B2946716.png)
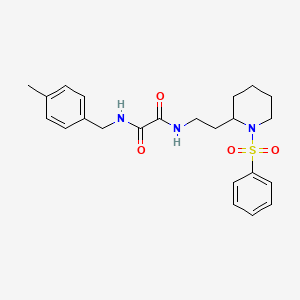
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
![N-{[(2-{[(PHENYLFORMAMIDO)METHYL]SULFANYL}PYRIMIDIN-4-YL)SULFANYL]METHYL}BENZAMIDE](/img/structure/B2946723.png)
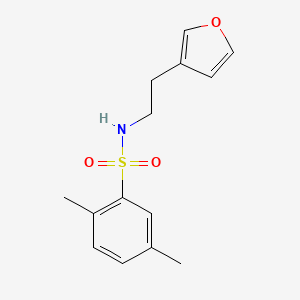
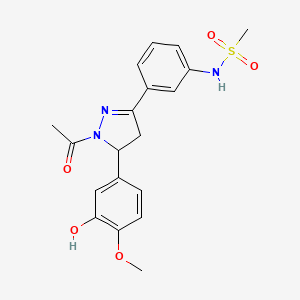
![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)


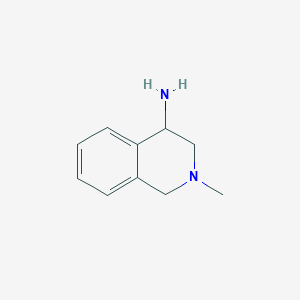
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
